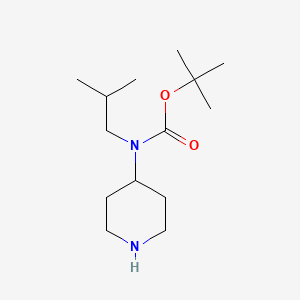
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide” is1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H . This indicates the presence of a bromine atom at the 4th position of the pyrazole ring, and a methanamine group attached to the 5th position of the pyrazole ring. Physical And Chemical Properties Analysis
“this compound” appears as a powder . The molecular weight is 256.93 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrazolines, and pyrazolidines. In addition, it has been used in the synthesis of novel heterocyclic compounds with potential biological activities, such as antifungal, antitumor, and antiviral agents. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants, antiarrhythmics, and antihypertensives.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide is not yet fully understood. However, it is believed to act as a proton donor, which can be used to form covalent bonds between molecules. This can be used to create novel heterocyclic compounds with potential biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide have not yet been studied in detail. However, it is believed to have the potential to act as an antifungal, antitumor, and antiviral agent. In addition, it may have the potential to act as an anticonvulsant, antiarrhythmic, and antihypertensive agent.
Advantages and Limitations for Lab Experiments
The advantages of using (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide in laboratory experiments include its low cost, ease of synthesis, and its ability to form covalent bonds between molecules. However, it is important to note that it is a highly toxic compound, and should be handled with caution. In addition, it is not soluble in water, and must be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for research involving (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of novel heterocyclic compounds with potential biological activities. Additionally, further research could be conducted into the development of safer and more efficient synthesis methods, as well as the development of new and improved applications for the compound.
Synthesis Methods
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromideolemethanamine hydrobromide can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromo-1H-pyrazole with methanamine hydrobromide in an aqueous solution of hydrochloric acid. The reaction is carried out at a temperature of 100-110 °C for 8-10 hours, and the product is then isolated and purified by recrystallization. Another method involves the reaction of 4-bromo-1H-pyrazole with methanamine hydrobromide in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature of 100-110 °C for 8-10 hours, and the product is then isolated and purified by recrystallization.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-bromo-1H-pyrazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWATXIIQOCUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

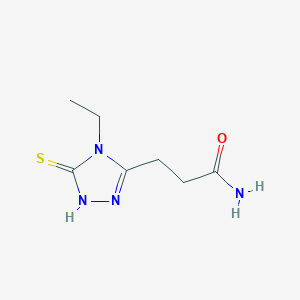

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)
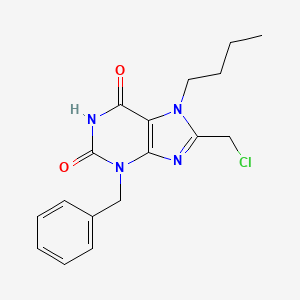
amine, oxalic acid](/img/structure/B6144613.png)

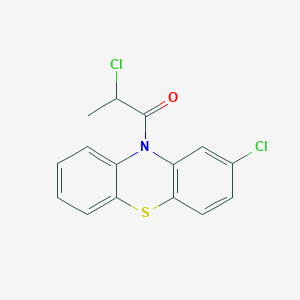
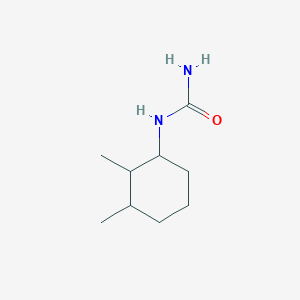

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)
